molecular formula C3H5NaO3 B12053955 sodium;2-hydroxy(2,3-13C2)propanoate

sodium;2-hydroxy(2,3-13C2)propanoate

Cat. No.: B12053955
M. Wt: 114.045 g/mol
InChI Key: NGSFWBMYFKHRBD-AWQJXPNKSA-M
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Description

Sodium 2-hydroxy(2,3-¹³C₂)propanoate is the sodium salt of isotopically labeled lactic acid (2-hydroxypropanoic acid), where carbon-13 (¹³C) isotopes are incorporated at positions 2 and 3 of the propanoate backbone. Its molecular formula is Na[C₃¹³C₂H₄O₃], with a molecular weight of approximately 114.03 g/mol (adjusted for isotopic enrichment). This compound is primarily utilized in metabolic flux analysis, nuclear magnetic resonance (NMR) spectroscopy, and tracer studies to investigate pathways such as glycolysis, the citric acid cycle (TCA), and gluconeogenesis . The ¹³C labeling at positions 2 and 3 enables precise tracking of carbon transitions in biochemical reactions, distinguishing it from non-labeled analogs.

Properties

Molecular Formula

C3H5NaO3

Molecular Weight

114.045 g/mol

IUPAC Name

sodium;2-hydroxy(2,3-13C2)propanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1+1,2+1;

InChI Key

NGSFWBMYFKHRBD-AWQJXPNKSA-M

Isomeric SMILES

[13CH3][13CH](C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-hydroxy(2,3-13C2)propanoate can be synthesized through the neutralization of 2-hydroxy(2,3-13C2)propanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid is dissolved in water and then slowly neutralized with a sodium hydroxide solution. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale neutralization processes. The 2-hydroxy(2,3-13C2)propanoic acid is produced through fermentation or chemical synthesis, followed by its neutralization with sodium hydroxide. The resulting solution is then concentrated and crystallized to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-hydroxy(2,3-13C2)propanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce carbon dioxide and water.

    Reduction: It can be reduced to form 2-hydroxypropanoic acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: 2-hydroxypropanoic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium;2-hydroxy(2,3-13C2)propanoate is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in metabolic studies to track the pathways of carbon atoms in biochemical reactions.

    Biology: Employed in studies of cellular metabolism and enzyme kinetics.

    Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.

    Industry: Applied in the production of biodegradable polymers and as a precursor in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of sodium;2-hydroxy(2,3-13C2)propanoate involves its participation in metabolic pathways where it acts as a substrate for various enzymes. The isotopic labeling allows researchers to track its conversion and interactions within these pathways, providing insights into the molecular targets and biochemical processes involved.

Comparison with Similar Compounds

Isotopic Variants of Lactic Acid Derivatives

a. Sodium 2-Hydroxypropanoate (Unlabeled)
  • Molecular Formula : Na[C₃H₅O₃]
  • Applications: Widely used in food preservation, pharmaceuticals (e.g., intravenous solutions), and cosmetics.
  • Key Difference : Lacks isotopic labeling, making it unsuitable for metabolic tracing.
b. [U-¹³C₃]Pyruvate
  • Molecular Formula : C₃¹³C₃H₄O₃
  • Applications : Tracks carbon flux through pyruvate carboxylase and TCA cycle intermediates.
  • Key Difference : Uniform ¹³C labeling (all three carbons) allows broader pathway analysis but obscutes position-specific metabolic fates compared to 2,3-¹³C₂ labeling .
c. [2,3-¹³C₂]Glutamate
  • Molecular Formula: C₅¹³C₂H₉NO₄
  • Applications : Used in studies of TCA cycle dynamics, such as detecting ¹³C enrichment in α-ketoglutarate derivatives.
  • Key Difference: Unlike sodium 2-hydroxy(2,3-¹³C₂)propanoate, this compound is a downstream metabolite, reflecting later stages of carbon metabolism .

Cationic Counterparts

a. Magnesium Bis(2-Hydroxypropanoate) Dihydrate
  • Molecular Formula : Mg(C₃H₅O₃)₂·2H₂O
  • Applications : Pharmaceutical excipient and magnesium supplement.
  • Key Differences: Cation: Mg²⁺ vs. Na⁺, affecting solubility (magnesium lactate is less water-soluble) and bioavailability. Isotopic Labeling: Non-labeled, limiting use to therapeutic而非research applications .
b. Potassium Lactate
  • Molecular Formula : K[C₃H₅O₃]
  • Applications : Food additive (humectant), electrolyte replenisher.
  • Key Difference : K⁺ counterion influences ionic strength and compatibility with biological systems.

Structural Analogues in Metabolic Studies

a. [1-¹³C]Lactate
  • Molecular Formula : C₃¹³C₁H₅O₃
  • Applications : Focuses on carbon-1 metabolism, such as gluconeogenesis.
  • Key Difference : Single ¹³C label restricts tracking to specific pathways (e.g., Cori cycle), unlike dual labeling in 2,3-¹³C₂ variants.
b. [3-¹³C]Alanine
  • Molecular Formula: C₃¹³C₁H₇NO₂
  • Applications : Studies of transamination and hepatic glucose production.
  • Key Difference: Amino acid structure diverges from lactate, altering transport and enzymatic processing.

Table 1: Comparative Properties of Sodium 2-Hydroxy(2,3-¹³C₂)Propanoate and Analogues

Compound Molecular Formula Isotopic Labeling Cation Key Application
Sodium 2-hydroxy(2,3-¹³C₂)propanoate Na[C₃¹³C₂H₄O₃] 2,3-¹³C₂ Na⁺ Metabolic flux analysis
Magnesium lactate dihydrate Mg(C₃H₅O₃)₂·2H₂O None Mg²⁺ Pharmaceuticals
[U-¹³C₃]Pyruvate C₃¹³C₃H₄O₃ Uniform ¹³C₃ N/A TCA cycle mapping

Table 2: Key Research Insights

Compound Study Focus Findings Reference
Sodium 2-hydroxy(2,3-¹³C₂)propanoate Pyruvate carboxylase activity Detects low activity in fasted animals; absent in fed states via ¹³C tracing [1]
Magnesium lactate dihydrate Pharmacopoeial standards Purity standards (98.0–102.0%) established for therapeutic use [2]

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